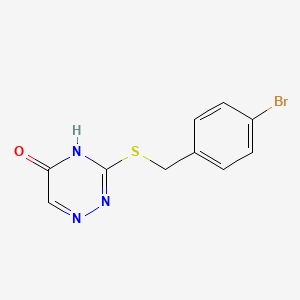

3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUVOWHUVPLHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=CC(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-bromobenzyl chloride with 1,2,4-triazin-5(4H)-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) can facilitate cyclization reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products like azides or thiocyanates can be formed.

Oxidation Products: Sulfoxides and sulfones are typical oxidation products.

Cyclization Products: Various fused heterocyclic compounds can be synthesized.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one derivatives. For instance, compounds derived from this triazine scaffold have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer) cells. The structure-activity relationship (SAR) analyses indicate that modifications on the triazine ring can enhance potency and selectivity against cancer cells .

Anticonvulsant Properties

Research has also demonstrated that certain derivatives of this compound exhibit anticonvulsant activities. The synthesis of piperazine clubbed 1,2,4-triazine derivatives has been linked to improved efficacy in reducing seizure activity in animal models. This suggests that the triazine framework could serve as a promising lead for developing new anticonvulsant medications .

Antimicrobial Activity

The antimicrobial properties of 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one have been investigated against a range of bacterial strains. Compounds synthesized from this scaffold have shown varying degrees of antibacterial activity, making them potential candidates for further development as antimicrobial agents .

Synthetic Methodologies

The synthesis of 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves several well-established methods:

- Condensation Reactions : The primary method for synthesizing substituted triazines involves the condensation of 1,2-dicarbonyl compounds with hydrazides. This reaction can yield various derivatives by altering substituents on the aromatic rings or the thioether group .

- One-Pot Reactions : Recent advancements have introduced one-pot multi-component reactions that streamline the synthesis process while allowing for diverse functionalization of the triazine core. This approach reduces the number of steps and improves overall yield .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazole Derivatives

- Structure : These compounds replace the thioether-linked bromobenzyl group with a thiophene ring at position 3.

- Synthesis : Prepared via condensation of oxadiazole derivatives with primary amines .

- Activity: Demonstrated moderate to strong antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.

4-Amino-3-methylthio-1,2,4-triazin-5(4H)-one Derivatives

- Examples: Metamitron (4-amino-3-methyl-6-phenyltriazinone) and metribuzin (4-amino-6-tert-butyl-3-methylthiotriazinone).

- Structure : Feature methylthio or phenyl groups instead of bromobenzylthio.

- Activity : Primarily herbicidal. Metribuzin’s tert-butyl group enhances soil persistence, while metamitron’s phenyl group contributes to selectivity in sugar beet crops. The bromobenzylthio group in the target compound may offer distinct electronic interactions for antimicrobial targets .

Thiadiazolotriazinone Derivatives

- Structure: Fused thiadiazole and triazinone rings.

- Activity: Limited antimicrobial data available, but structural rigidity from the fused rings may reduce conformational flexibility compared to the target compound .

Physicochemical Properties

| Compound | Substituent(s) | LogP* | Solubility | Key Applications |

|---|---|---|---|---|

| 3-((4-Bromobenzyl)thio)-triazinone | 4-Bromobenzylthio | ~2.8 | Low | Antimicrobial (hypothesized) |

| Metamitron | 3-Methyl, 6-Phenyl | ~1.5 | Moderate | Herbicide |

| Metribuzin | 3-Methylthio, 6-tert-Butyl | ~2.1 | Low | Herbicide |

| 3-(Thiophen-2-yl)-triazole | Thiophene | ~2.3 | Moderate | Antimicrobial |

*Estimated using fragment-based methods.

- Key Observations: The bromobenzylthio group increases lipophilicity (higher LogP), which may enhance membrane permeability but reduce aqueous solubility. Methylthio and tert-butyl groups in herbicidal triazinones balance solubility and soil adsorption .

Biological Activity

3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-bromobenzyl chloride with 1,2,4-triazin-5(4H)-one in the presence of a base like sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate product formation.

Antimicrobial Properties

Research indicates that 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one exhibits notable antimicrobial activity. In a study examining various derivatives of triazine compounds, it was found that certain structural modifications enhanced their efficacy against a range of bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A structure-activity relationship (SAR) analysis revealed that the presence of the bromobenzyl group contributes positively to its cytotoxic effects on cancer cell lines. For example, compounds with similar triazine structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating potential as an anticancer agent .

The biological activity of 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes vital for bacterial growth and cancer cell proliferation.

- DNA Interaction : It could bind to DNA or proteins within cells, disrupting normal cellular processes.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation may contribute to its cytotoxic effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A research article detailed the synthesis and antimicrobial testing of several triazine derivatives, including 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one. The results indicated that it had comparable activity to standard antibiotics against specific bacterial strains .

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited significant growth inhibition with an IC50 value indicating promising anticancer potential .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-bromobenzyl chloride reacts with 1,2,4-triazin-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) to form the thioether linkage. Microwave-assisted synthesis has also been reported to enhance reaction efficiency, reducing reaction times by up to 70% compared to conventional heating .

- Key Data :

| Method | Reaction Time (h) | Yield (%) | Conditions |

|---|---|---|---|

| Conventional | 8–12 | 65–75 | RT, K₂CO₃ |

| Microwave | 2–4 | 85–90 | 100°C, 300 W |

Q. How is the compound characterized structurally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the molecular structure. For derivatives, single-crystal diffraction analysis provides bond lengths (e.g., C–S bond: ~1.75 Å) and dihedral angles (e.g., triazole-bromophenyl plane: ~85°). Complementary techniques include:

- FT-IR : Confirms thioether (C–S stretch: ~650 cm⁻¹) and triazine ring vibrations.

- NMR : ¹H NMR shows peaks for bromophenyl protons (~7.3–7.6 ppm) and methylene protons (~4.5 ppm) .

Q. What are the primary chemical reactions involving this compound?

- Methodological Answer : The compound undergoes:

- Oxidation : Forms sulfoxides/sulfones using H₂O₂ or m-CPBA.

- Nucleophilic Substitution : The bromine atom can be replaced by amines or thiols under Pd-catalyzed conditions.

- Reduction : LiAlH₄ reduces the triazine ring to form amine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in cross-coupling reactions?

- Methodological Answer : Low yields in Suzuki-Miyaura couplings (e.g., with arylboronic acids) are often due to steric hindrance from the bromophenyl group. Optimization strategies include:

- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) improves efficiency.

- Solvent System : DMF/H₂O (3:1) enhances solubility.

- Microwave Assistance : Reduces reaction time from 24 h to 3 h with >80% yield .

Q. What computational methods validate the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- HOMO-LUMO Gaps : ~4.2 eV, indicating moderate reactivity.

- Electrostatic Potential Maps : Highlight electron-rich regions (triazine sulfur) for nucleophilic attack.

- Thermodynamic Stability : ΔG of formation ≈ −120 kcal/mol .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) may arise from:

- Assay Variability : Use standardized protocols (CLSI guidelines).

- Structural Analogues : Compare with fluorobenzyl or chlorophenyl derivatives (e.g., 3-((4-fluorobenzyl)thio)- analogues show 2x higher potency) .

- Data Comparison :

| Derivative | IC₅₀ (µM) vs. S. aureus |

|---|---|

| 4-Bromobenzyl | 18 ± 2 |

| 4-Fluorobenzyl | 8 ± 1 |

Q. What advanced spectroscopic techniques elucidate degradation pathways?

- Methodological Answer :

- LC-HRMS : Identifies degradation products (e.g., sulfonic acid derivatives).

- EPR Spectroscopy : Detects radical intermediates under oxidative stress.

- In Situ FT-IR : Monitors real-time bond cleavage (e.g., S–C bond at 650 cm⁻¹) .

Methodological Considerations

- Experimental Design : Use randomized block designs for biological assays to minimize batch effects .

- Data Analysis : Employ multivariate statistics (PCA or PLS-DA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.